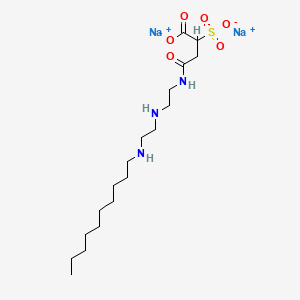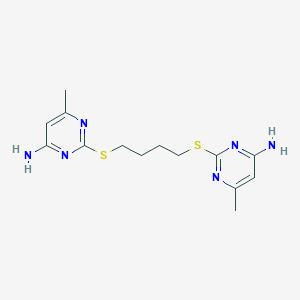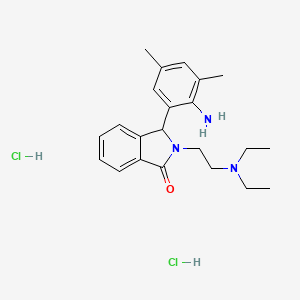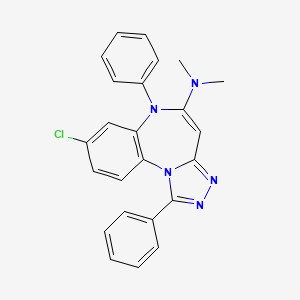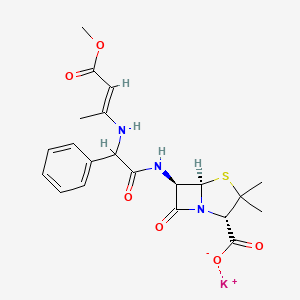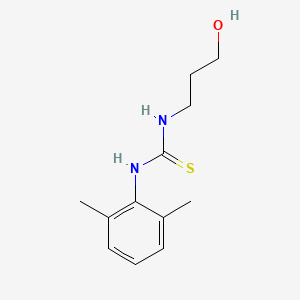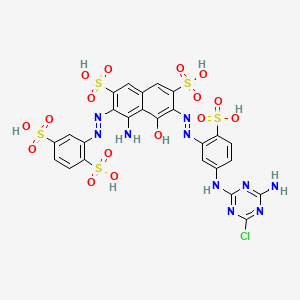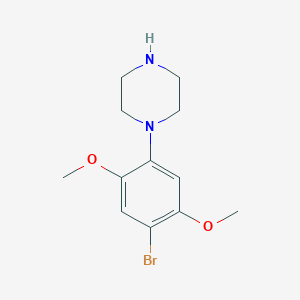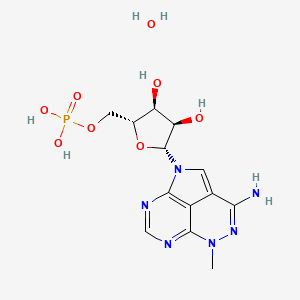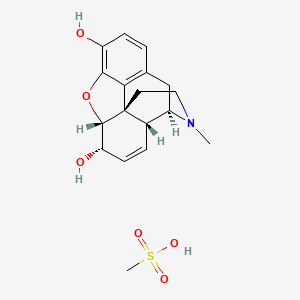
Morphine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine mesylate is a salt form of morphine, an opioid analgesic derived from the opium poppy. Morphine is known for its potent pain-relieving properties and has been used in clinical settings for the management of severe pain. This compound is specifically formulated to enhance the solubility and stability of morphine, making it suitable for various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morphine mesylate involves the reaction of morphine with methanesulfonic acid. The process typically includes the following steps:
Morphine Extraction: Morphine is extracted from opium poppy latex through a series of chemical processes involving acid-base extraction and purification.
Reaction with Methanesulfonic Acid: Morphine is reacted with methanesulfonic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Morphine is extracted from opium poppy latex in large quantities using industrial-scale equipment.
Purification: The extracted morphine is purified to remove impurities and by-products.
Reaction with Methanesulfonic Acid: The purified morphine is reacted with methanesulfonic acid in large reactors to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Morphine mesylate undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphinone, a key intermediate in the synthesis of other opioid derivatives.
Reduction: Reduction of morphine can yield dihydromorphine, which has different pharmacological properties.
Substitution: Morphine can undergo substitution reactions to form various derivatives, such as codeine and thebaine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as methyl iodide and acetic anhydride are used for substitution reactions.
Major Products
Morphinone: Formed through oxidation.
Dihydromorphine: Formed through reduction.
Codeine and Thebaine: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Morphine mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its effects on opioid receptors and its role in pain management.
Medicine: Used in clinical research to develop new analgesic formulations and to study the pharmacokinetics and pharmacodynamics of opioids.
Industry: Employed in the pharmaceutical industry for the production of pain-relief medications
Wirkmechanismus
Morphine mesylate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of morphine. Upon binding, morphine activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters such as dopamine. This results in pain relief and a sense of euphoria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Codeine: A less potent opioid analgesic derived from morphine.
Thebaine: An opioid alkaloid that serves as a precursor for the synthesis of other opioids.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydromorphone: A hydrogenated ketone of morphine, with higher potency and faster onset of action
Uniqueness of Morphine Mesylate
This compound is unique due to its enhanced solubility and stability compared to morphine. This makes it more suitable for pharmaceutical formulations, allowing for more efficient drug delivery and better patient outcomes .
Eigenschaften
CAS-Nummer |
335328-17-1 |
|---|---|
Molekularformel |
C18H23NO6S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;methanesulfonic acid |
InChI |
InChI=1S/C17H19NO3.CH4O3S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI-Schlüssel |
MHEMFNFIWLUDDJ-VYKNHSEDSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CS(=O)(=O)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


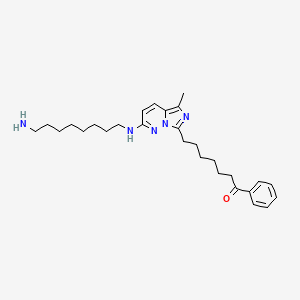
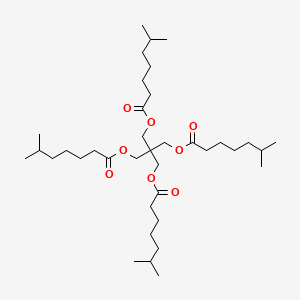
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)

